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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-3-pentanol

Cat. No.: B085208 Get Quote

An In-depth Technical Guide to 3-Methyl-1-phenyl-3-pentanol

Introduction
3-Methyl-1-phenyl-3-pentanol is an aromatic organic compound classified as a tertiary

alcohol and a member of the benzene and substituted derivatives class.[1] It is also known by

several synonyms, including 1-phenyl-3-methyl-3-pentanol and phenylethyl methyl ethyl

carbinol.[2][3] This compound is recognized for its utility as a flavoring agent in the food

industry and as a fragrance ingredient in soaps, cosmetics, and detergents, imparting a

delicate, warm, rose-like, or peony-like scent.[2][4][5] Beyond its applications in the flavor and

fragrance sector, 3-Methyl-1-phenyl-3-pentanol, identified as R411, has been investigated for

its pharmacological properties as a non-steroidal, dual-acting competitive integrin antagonist

for the potential treatment of asthma.[2] This guide provides a comprehensive overview of its

chemical structure, properties, synthesis, and mechanism of action for researchers, scientists,

and professionals in drug development.

Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 3-methyl-1-phenylpentan-3-ol.[2] It is a

tertiary alcohol with a phenyl substituent.[1]

Caption: 2D representation of 3-Methyl-1-phenyl-3-pentanol.
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Identifier Value

IUPAC Name 3-methyl-1-phenylpentan-3-ol[2]

Synonyms
1-Phenyl-3-methyl-3-pentanol, R411,

Ethylmethylphenethylcarbinol[2]

CAS Number 10415-87-9[6]

Molecular Formula C₁₂H₁₈O[2][6]

Molecular Weight 178.27 g/mol [6]

InChI Key AEJRTNBCFUOSEM-UHFFFAOYSA-N[7]

| SMILES | CCC(C)(O)CCc1ccccc1 |

Physicochemical Properties
This compound is a colorless liquid and is almost insoluble in water but soluble in alcohol and

oils.[4] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Data

Property Value Source

Density 0.938 g/mL at 25 °C [8]

Boiling Point 112-112.5 °C at 0.8 mmHg [8]

Refractive Index n20/D 1.511 [8]

Flash Point 113 °C (235.4 °F) - closed cup

Water Solubility 0.23 g/L (Predicted) [1]

| logP | 3.45 (Predicted) |[1] |

Experimental Protocols
Synthesis via Grignard Reaction
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A common method for the preparation of tertiary alcohols such as 3-Methyl-1-phenyl-3-
pentanol is the Grignard reaction.[9][10] This involves the reaction of a Grignard reagent with a

ketone. For this specific compound, benzylacetone can be reacted with ethylmagnesium

chloride.[4]

Materials:

Benzylacetone

Ethylmagnesium chloride (Grignard reagent)

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

Aqueous acid solution (e.g., dilute HCl or H₂SO₄) for workup

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a

dropping funnel, condenser, and mechanical stirrer, prepare ethylmagnesium chloride from

ethyl chloride and magnesium turnings in anhydrous diethyl ether.

Reaction: Dissolve benzylacetone in anhydrous diethyl ether and add it dropwise to the

stirred Grignard reagent solution at a controlled temperature (typically 0 °C to room

temperature).

Quenching: After the addition is complete and the reaction has stirred for a sufficient time,

the reaction mixture is carefully poured over a mixture of crushed ice and a weak acid to

quench the reaction and dissolve the magnesium salts.

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl

ether.

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g.,

MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude

product can be purified by distillation.
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Caption: Workflow for the Grignard synthesis of 3-Methyl-1-phenyl-3-pentanol.

Pharmacological Activity and Mechanism of Action
3-Methyl-1-phenyl-3-pentanol, under the identifier R411, is described as a non-steroid oral

medicine for the treatment of asthma.[2] It functions by blocking the activation and recruitment

of cells involved in respiratory inflammation.[2]

The mechanism of action involves the competitive antagonism of integrins. Specifically, R411

prevents the binding of Vascular Cell Adhesion Molecule 1 (VCAM-1) to the integrins α4β1

(also known as VLA-4) and α4β7.[2] These integrins are expressed on the surface of

leukocytes, and their interaction with VCAM-1 on endothelial cells is a critical step in the

process of leukocyte adhesion and transmigration into inflamed tissues. By blocking this

interaction, R411 inhibits the inflammatory cascade.
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Caption: R411 blocks VCAM-1/Integrin binding, inhibiting leukocyte adhesion.

Spectroscopic Data
Spectroscopic data for 3-Methyl-1-phenyl-3-pentanol are available in public and commercial

databases. This includes ¹H NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[3][7]

These spectra are essential for the structural elucidation and purity assessment of the
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compound. For instance, the ¹H NMR spectrum would show characteristic signals for the

aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the methyl

protons. The mass spectrum provides information on the molecular weight and fragmentation

pattern.[3]

Safety and Handling
According to safety data, 3-Methyl-1-phenyl-3-pentanol is classified as a warning-level

substance that can cause skin irritation, serious eye irritation, and may cause respiratory

irritation.

Table 3: Hazard and Safety Information

Classification Code Description

Hazard Class Eye Irrit. 2
Causes serious eye
irritation

Skin Irrit. 2 Causes skin irritation

STOT SE 3 May cause respiratory irritation

Hazard Statements H315, H319, H335

Precautionary Statements
P261, P280, P302+P352,

P305+P351+P338

Avoid breathing

dust/fume/gas/mist/vapours/sp

ray. Wear protective

gloves/eye protection/face

protection. IF ON SKIN: Wash

with plenty of soap and water.

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

| Personal Protective Equipment | Eyeshields, Gloves, Respirator filter type ABEK (EN14387) | |
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Applications
Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance component

in various consumer products due to its pleasant floral and fruity aroma.[2][4] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) determined it to have no safety

concern at current levels of intake when used as a flavoring agent.[2]

Pharmaceutical Research: As R411, it is a lead compound in the development of anti-

inflammatory drugs, particularly for respiratory conditions like asthma, due to its mechanism

as an integrin antagonist.[2]

Organic Synthesis: It serves as a building block or intermediate in the synthesis of other

organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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